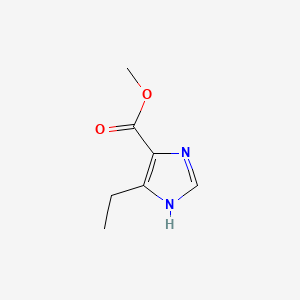

methyl 4-ethyl-1H-imidazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

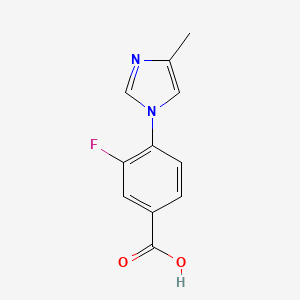

Methyl 4-ethyl-1H-imidazole-5-carboxylate, also known as MEEIC, is a carboxylic acid ester found in many organic compounds. It is used in a variety of applications, such as a catalyst for organic synthesis, a reagent for the preparation of a variety of organic compounds, and a precursor for the production of a variety of pharmaceuticals. MEEIC has been studied extensively for its potential uses in the scientific research and laboratory settings.

科学的研究の応用

Synthesis of Antimicrobial Agents

Imidazole derivatives, including methyl 4-ethyl-1H-imidazole-5-carboxylate, have been extensively studied for their antimicrobial properties. They serve as key intermediates in the synthesis of compounds with potential antibacterial and antifungal activities . The presence of the imidazole ring is crucial for the activity against a broad spectrum of pathogens.

Development of Anti-Tuberculosis Drugs

This compound has been identified as a precursor in the development of new classes of anti-tuberculosis agents. Its structural framework is conducive to chemical modifications that can enhance the efficacy and specificity of drugs targeting Mycobacterium tuberculosis .

Antioxidant Potential

Imidazole derivatives are known to exhibit significant antioxidant properties. Methyl 4-ethyl-1H-imidazole-5-carboxylate can be utilized in synthesizing compounds that show good scavenging potential, which is valuable in combating oxidative stress-related diseases .

Anti-Inflammatory Applications

The imidazole core is a common feature in many anti-inflammatory drugs. Research into methyl 4-ethyl-1H-imidazole-5-carboxylate could lead to the discovery of novel anti-inflammatory agents that can be used to treat chronic inflammatory conditions .

Cancer Research

Imidazole-containing compounds have shown promise in cancer research, particularly in the synthesis of molecules that can interfere with cell proliferation and induce apoptosis in cancer cells. This compound’s versatility in chemical reactions makes it a valuable entity in the design of anticancer drugs .

Photosynthesis Inhibition Studies

In the field of plant biology, methyl 4-ethyl-1H-imidazole-5-carboxylate-related compounds have been used to study the inhibition of photosynthetic electron flow and ATP synthesis. These studies are crucial for understanding the mechanisms of photosynthesis and developing herbicides .

Coordination Chemistry

This compound forms coordination compounds with transition metals such as cobalt (Co^2+). These complexes are studied for their electronic properties and potential applications in catalysis and materials science .

GABA Receptor Agonists

Imidazole derivatives are explored as nonbenzodiazepine GABA receptor agonists. Methyl 4-ethyl-1H-imidazole-5-carboxylate could be a starting point for synthesizing compounds that modulate GABAergic neurotransmission, with implications for treating anxiety and sleep disorders .

作用機序

Target of Action

Methyl 4-ethyl-1H-imidazole-5-carboxylate, also known as Methyl 5-ethyl-1H-imidazole-4-carboxylate, primarily targets the photosynthetic electron flow and ATP-synthesis . It forms coordination compounds with Co (2+) .

Mode of Action

The compound interacts with its targets by forming coordination compounds with Co (2+). This interaction results in the inhibition of photosynthetic electron flow and ATP-synthesis .

Biochemical Pathways

The affected pathway is the photosynthetic electron flow and ATP-synthesis pathway. The compound’s action on this pathway results in the inhibition of photosynthesis, which is a crucial process for energy production in plants .

Pharmacokinetics

Its solubility in chloroform/methanol suggests that it may have good bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of photosynthetic electron flow and ATP-synthesis . This inhibition can have significant effects on the energy production processes of the target organisms.

特性

IUPAC Name |

methyl 5-ethyl-1H-imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-6(7(10)11-2)9-4-8-5/h4H,3H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGWRKLREBFVDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CN1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665089 |

Source

|

| Record name | Methyl 5-ethyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

197574-43-9 |

Source

|

| Record name | Methyl 5-ethyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)

![8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B597198.png)